(2-Fluoropyridin-4-yl)methanamine dihydrochloride
Overview
Description
(2-Fluoropyridin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H8Cl2FN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a fluorine atom at the second position and an amine group at the fourth position of the pyridine ring, along with two hydrochloride groups. This compound is often used in various chemical reactions and has applications in scientific research.
Scientific Research Applications
(2-Fluoropyridin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of fluorescent probes and labeling agents for biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Fluoropyridin-4-yl)methanamine dihydrochloride is not explicitly detailed in the search results. As an intermediate in drug synthesis, its mechanism of action would depend on the final compound it is used to produce.
Safety and Hazards
(2-Fluoropyridin-4-yl)methanamine dihydrochloride is associated with certain hazards. It can cause skin irritation (H317) and serious eye irritation (H319) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), and not getting it in eyes, on skin, or on clothing (P262) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoropyridin-4-yl)methanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoropyridine.
Amination: The introduction of the amine group at the fourth position of the pyridine ring can be achieved through a Buchwald-Hartwig amination reaction. This involves the use of a palladium catalyst and a suitable amine source.
Formation of Dihydrochloride Salt: The resulting (2-Fluoropyridin-4-yl)methanamine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and stringent quality control measures are essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoropyridin-4-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Comparison with Similar Compounds
- (4-Fluoropyridin-2-yl)methanamine dihydrochloride
- (2-Fluoropyridin-3-yl)methanamine dihydrochloride
- (3,5-Difluoropyridin-2-yl)methanamine dihydrochloride
Comparison: (2-Fluoropyridin-4-yl)methanamine dihydrochloride is unique due to the specific positioning of the fluorine and amine groups on the pyridine ring. This positioning influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
(2-fluoropyridin-4-yl)methanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2.2ClH/c7-6-3-5(4-8)1-2-9-6;;/h1-3H,4,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWWLMTWKLKDBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631131 | |
Record name | 1-(2-Fluoropyridin-4-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667906-60-7 | |
Record name | 1-(2-Fluoropyridin-4-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Aminomethyl)-2-fluoropyridine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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